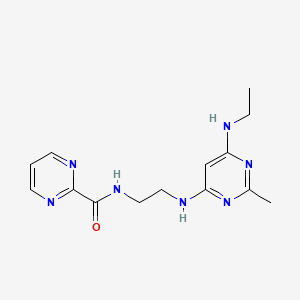

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide

Description

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with ethylamino and methyl groups, linked via an ethylenediamine chain to a pyrimidine-2-carboxamide moiety.

Properties

IUPAC Name |

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N7O/c1-3-15-11-9-12(21-10(2)20-11)16-7-8-19-14(22)13-17-5-4-6-18-13/h4-6,9H,3,7-8H2,1-2H3,(H,19,22)(H2,15,16,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNZJXFJKXLCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide (CAS Number: 1207031-43-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring, which is known for its role in various biological processes. The molecular formula is , with a molecular weight of 343.4 g/mol. Its structural characteristics allow it to interact with multiple biological targets.

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide is hypothesized to exert its biological effects primarily through the inhibition of specific enzymes and receptors involved in inflammatory pathways and cell signaling. Notably, it may inhibit the signal transducer and activator of transcription 6 (STAT6), which plays a critical role in Th2 cell differentiation and allergic responses .

Antiinflammatory Properties

Research indicates that derivatives of pyrimidine compounds can inhibit STAT6 activity, suggesting potential use in treating allergic conditions such as asthma . The compound's ability to modulate immune responses positions it as a candidate for further investigation in anti-inflammatory therapies.

Cancer Research

The compound's structural similarity to other bioactive molecules suggests potential applications in oncology. Studies have shown that related pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

In Vitro Studies

- STAT6 Inhibition : A study on related pyrimidine derivatives demonstrated potent inhibition of STAT6 with an IC50 value of 21 nM, highlighting the importance of this pathway in allergic inflammation .

- Cell Proliferation : Another investigation into similar compounds indicated significant reduction in the viability of various cancer cell lines, suggesting that N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide may have anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its efficacy. Modifications on the pyrimidine ring and side chains have been explored to enhance biological activity while minimizing toxicity. For instance, variations in substituents have shown differential effects on enzyme inhibition and receptor binding affinities .

Comparative Analysis with Similar Compounds

Scientific Research Applications

Anti-inflammatory Properties

Research has highlighted the compound's potential in treating inflammatory diseases. It is hypothesized to exert its effects primarily through the inhibition of the signal transducer and activator of transcription 6 (STAT6), which plays a critical role in Th2 cell differentiation and allergic responses.

- Case Study : A study demonstrated that related pyrimidine derivatives exhibited potent inhibition of STAT6 with an IC50 value of 21 nM, indicating their potential in managing allergic conditions such as asthma .

Cancer Research

The compound's structural similarity to other bioactive molecules suggests promising applications in oncology. Studies indicate that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- In Vitro Studies : Investigations into similar compounds revealed significant reductions in the viability of various cancer cell lines, suggesting that N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide may possess anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into optimizing its efficacy. Modifications on the pyrimidine ring and side chains have been explored to enhance biological activity while minimizing toxicity. Variations in substituents have shown differential effects on enzyme inhibition and receptor binding affinities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several kinase inhibitors and antitumor agents. Below is a detailed comparison:

Structural Features

Key Observations :

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide, and how can reaction efficiency be improved?

Methodological Answer:

The synthesis of this compound typically involves multi-step nucleophilic substitution and coupling reactions. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Computational reaction path searches using quantum chemical calculations can predict energetically favorable pathways, reducing trial-and-error approaches . For example, coupling the pyrimidine-2-carboxamide moiety with the ethylamino-methylpyrimidinyl intermediate may benefit from polar aprotic solvents (e.g., DMF) and controlled heating (80–100°C). Real-time monitoring via HPLC or NMR ensures intermediate purity.

Advanced: How can computational quantum chemistry and machine learning synergize to predict reaction outcomes for this compound’s derivatives?

Methodological Answer:

Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies with machine learning (ML) models trained on reaction datasets. ML algorithms (e.g., random forests, neural networks) can identify non-linear relationships between reaction variables (e.g., steric effects, electronic parameters) and yields. For instance, ML models trained on pyrimidine coupling reactions may predict optimal conditions for introducing substituents like ethylamino or methyl groups. Validate predictions with small-scale experiments to create a feedback loop for model refinement .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., ethylamino protons at δ 1.2–1.4 ppm, pyrimidine carbons at δ 150–160 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrimidine-ethylamino backbone.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor byproducts from incomplete coupling reactions .

Advanced: How can contradictory biological activity data for this compound across studies be systematically resolved?

Methodological Answer:

Contradictions often arise from variability in assay conditions or target specificity. Implement the following:

Meta-Analysis : Aggregate data from peer-reviewed studies, standardizing metrics (e.g., IC₅₀ values adjusted for cell line/pH/temperature).

Mechanistic Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for purported targets (e.g., kinases, receptors).

Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to validate binding poses and identify off-target interactions.

Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., identical buffer systems, cell passage numbers) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Toxicity Mitigation : Classified under EU-GHS/CLP Category 4 for acute toxicity (oral, dermal, inhalation). Avoid skin contact; use closed systems for solvent evaporation.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in airtight containers at –20°C under nitrogen to prevent degradation .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Co-solvent Systems : Test combinations like PEG-400/water or DMSO/saline (≤10% v/v) to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the pyrimidine carboxamide, improving membrane permeability.

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase circulation time. Characterize formulations via dynamic light scattering (DLS) and dialysis-based release studies .

- Pharmacokinetic Modeling : Apply compartmental models to predict absorption/distribution using logP and pKa values from ADMET predictor software .

Advanced: How do steric and electronic effects of substituents influence this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : Bulky groups (e.g., ethylamino) may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mitigate using high-pressure conditions or bulky ligands (e.g., SPhos).

- Electronic Effects : Electron-withdrawing groups (e.g., pyrimidine rings) activate positions for nucleophilic attack. Use Hammett σ constants to predict reactivity trends.

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to correlate substituent effects with rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.